molecular formula C11H12N2O B1216272 5-Hydroxytryptoline CAS No. 23778-34-9

5-Hydroxytryptoline

Cat. No.: B1216272
CAS No.: 23778-34-9
M. Wt: 188.23 g/mol
InChI Key: HASNCBJLQYTILW-UHFFFAOYSA-N
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Description

5-Hydroxytryptoline, also known as 5-HTL, is a derivative of tryptophan and a close relative of serotonin (5-hydroxytryptamine). It is a naturally occurring compound found in various plants and animals. This compound is of significant interest due to its potential roles in neurotransmission and its various physiological effects.

Scientific Research Applications

5-Hydroxytryptoline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various complex organic molecules.

    Biology: Studied for its role in neurotransmission and its effects on various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, depression, and anxiety.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxytryptoline typically involves the hydroxylation of tryptophan or tryptamine. One common method is the enzymatic hydroxylation of tryptophan using tryptophan hydroxylase, followed by decarboxylation to form this compound. This process can be carried out under mild conditions, typically at physiological pH and temperature.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Genetically engineered strains of Escherichia coli or other microorganisms are used to produce the compound from glucose or other simple sugars. The fermentation process is optimized to increase yield and purity, often involving the regulation of metabolic pathways and the use of specific promoters and cofactors.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxytryptoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Produces quinones or hydroxylated derivatives.

    Reduction: Yields dihydro derivatives.

    Substitution: Results in halogenated, nitrated, or other substituted products.

Mechanism of Action

5-Hydroxytryptoline exerts its effects primarily through its interaction with serotonin receptors in the central nervous system. It acts as an agonist or antagonist at various serotonin receptor subtypes, modulating neurotransmission and influencing mood, cognition, and other physiological processes. The compound also affects other molecular targets and pathways, including those involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    Serotonin (5-Hydroxytryptamine): A well-known neurotransmitter with similar structure and function.

    5-Hydroxytryptophan: A precursor to serotonin and 5-Hydroxytryptoline, used in the treatment of depression and other disorders.

    Tryptophan: An essential amino acid and precursor to both serotonin and this compound.

Uniqueness

This compound is unique in its specific interactions with serotonin receptors and its potential therapeutic effects. Unlike serotonin, which is primarily a neurotransmitter, this compound has broader applications in research and industry due to its chemical reactivity and versatility.

Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-7-1-2-10-9(5-7)8-3-4-12-6-11(8)13-10/h1-2,5,12-14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASNCBJLQYTILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=C(N2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178463
Record name 5-Hydroxytryptoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23778-34-9
Record name 6-Hydroxy-1,2,3,4-tetrahydro-β-carboline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23778-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxytryptoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023778349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxytryptoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetic acid was added dropwise to a solution of 3-(2-amino-ethyl)-1H-indol-5-ol hydrochloride (200 mg) in 7 mL methanol until the pH=4. Propionaldehyde (0.2 mL) was added and the mixture was heated at 75° C. in a sealed tube for 1 h. The tube was cooled to rt and unsealed. The solvent was evaporated to yield 190 mg of 2,3,4,9-tetrahydro-1H-β-carbolin-6-ol.
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7 mL
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0.2 mL
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Synthesis routes and methods II

Procedure details

Acetic acid was added dropwise to a solution of 3-(2-amino-ethyl)-1H-indol-5-ol hydrochloride (200 mg) in 7 mL of methanol until the pH=4. Acetaldehyde (0.2 mL) was added and the mixture was heated at 75° C. in a sealed tube for 1 h. The tube was cooled to rt and unsealed. The solvent was evaporated yielding 160 mg of 2,3,4,9-tetrahydro-1H-β-carbolin-6-ol.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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200 mg
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reactant
Reaction Step One
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7 mL
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0.2 mL
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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